Nonadec-3-EN-2-one
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Overview
Description
Nonadec-3-EN-2-one is an organic compound with the molecular formula C19H36O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its long carbon chain and the presence of a double bond at the third carbon position, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadec-3-EN-2-one can be synthesized through various organic synthesis methods. One common approach involves the ozonolysis of nonadec-1-en-6-yl palmitate. In this method, ozone is bubbled into a stirred solution of nonadec-1-en-6-yl palmitate in dichloromethane at -78°C until the solution turns blue. Nitrogen is then bubbled into the reaction until it becomes colorless, followed by the addition of triphenyl phosphine, and the reaction is warmed to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozonolysis processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Nonadec-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic addition reactions often use reagents like hydrogen halides (HX) or halogens (X2).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkanes or alkenes.
Scientific Research Applications
Nonadec-3-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: This compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Nonadec-3-EN-2-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for electrophilic addition reactions, which can modify the compound’s activity. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
Nonadec-3-EN-2-one can be compared with other similar compounds, such as:
Nonadec-1-ene: A similar long-chain hydrocarbon but lacks the carbonyl group, making it less reactive in certain chemical reactions.
(Z)-1-(3-hydroxyphenyl)nonadec-9-en-2-one: This compound has a hydroxyl group and a phenyl ring, which significantly alters its chemical properties and biological activities.
Properties
CAS No. |
920298-79-9 |
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Molecular Formula |
C19H36O |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
nonadec-3-en-2-one |
InChI |
InChI=1S/C19H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h17-18H,3-16H2,1-2H3 |
InChI Key |
MVYJYDGCTLTEAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)C |
Origin of Product |
United States |
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